N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride
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Overview
Description
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2S and a molecular weight of 250.75 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzenesulfonamide with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride
- N-[4-(aminomethyl)phenyl]propane-1-sulfonamide hydrochloride
Uniqueness
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, exhibits significant biological activity primarily due to its structural properties. This compound is characterized by an aminomethyl group attached to a phenyl ring and an ethane-1-sulfonamide moiety. Its molecular formula indicates a molecular weight of approximately 250.75 g/mol, placing it within a class of compounds known for their diverse biological applications, particularly in medicinal chemistry.
The biological activity of this compound is largely attributed to its role as a competitive inhibitor of dihydropteroate synthetase (DHPS). This enzyme is crucial in the bacterial synthesis of folic acid, which is essential for nucleic acid synthesis and overall bacterial growth. By inhibiting DHPS, the compound effectively disrupts bacterial metabolism, making it a candidate for antibacterial applications.
Antimicrobial Activity
Research has shown that compounds within the sulfonamide class, including this compound, possess notable antimicrobial properties. A study evaluated various sulfonamide derivatives against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using conventional agar-dilution methods. While specific MIC values for this compound were not detailed in the literature, similar compounds have demonstrated effective antimicrobial activity with MIC values typically below 100 µM .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
In a recent study focusing on the design and synthesis of novel sulfonamide derivatives, researchers reported that specific modifications to the sulfonamide structure could enhance both antibacterial potency and reduce cytotoxicity. For instance, compound R10L4 exhibited significant inhibitory activity against wild-type HIV-1 and various mutant strains while demonstrating lower cytotoxicity compared to traditional treatments .
Applications in Medicine
The therapeutic potential of this compound extends beyond antimicrobial applications. Its structural characteristics allow for exploration in various therapeutic contexts:
- Antibacterial Treatments : As an inhibitor of DHPS, it holds promise in treating bacterial infections resistant to conventional antibiotics.
- Antiviral Research : Similar compounds have shown efficacy against viral infections, particularly HIV, suggesting potential applications in antiviral therapies .
- Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, indicating broader pharmacological applications.
Future Directions
Ongoing research aims to optimize the structure of this compound to enhance its efficacy and safety profile. Structure-activity relationship (SAR) studies are crucial for identifying modifications that can improve potency against resistant bacterial strains while minimizing side effects.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]ethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-2-14(12,13)11-9-5-3-8(7-10)4-6-9;/h3-6,11H,2,7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSAHNJTBGVTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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